molecular formula C22H24N8 B6476822 2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-3-methylquinoxaline CAS No. 2640822-98-4

2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-3-methylquinoxaline

Cat. No.: B6476822
CAS No.: 2640822-98-4
M. Wt: 400.5 g/mol
InChI Key: UWBFYXNKUVKKPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-3-methylquinoxaline is a useful research compound. Its molecular formula is C22H24N8 and its molecular weight is 400.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 400.21239280 g/mol and the complexity rating of the compound is 567. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-3-methylquinoxaline plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The compound’s structure allows it to form hydrogen bonds, hydrophobic interactions, and π-π stacking with target molecules. For instance, it has been observed to interact with enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase . These interactions can modulate the activity of these enzymes, potentially leading to altered cellular redox states. Additionally, the compound may bind to specific protein receptors, influencing signal transduction pathways and cellular responses.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cell lines, the compound has been shown to induce apoptosis by activating caspase pathways and increasing the expression of pro-apoptotic genes . It also affects cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, leading to changes in gene expression and cellular metabolism. In neuronal cells, the compound has demonstrated neuroprotective effects by reducing oxidative stress and inhibiting the aggregation of amyloid-beta peptides, which are implicated in neurodegenerative diseases .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. The compound can bind to the active sites of enzymes, either inhibiting or activating their activity. For example, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby increasing acetylcholine levels in synaptic clefts . This inhibition is achieved through competitive binding to the enzyme’s active site. Additionally, the compound can modulate gene expression by interacting with transcription factors and altering their binding to DNA, leading to changes in the expression of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light and high temperatures . Long-term studies have shown that the compound’s effects on cellular function can persist for several days, with sustained activation of signaling pathways and gene expression changes. Prolonged exposure to the compound may lead to cellular toxicity and apoptosis, particularly in sensitive cell lines.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have therapeutic effects, such as reducing inflammation and oxidative stress in animal models of arthritis and neurodegenerative diseases . At high doses, the compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the compound’s ability to disrupt cellular homeostasis and induce oxidative damage.

Metabolic Pathways

This compound is involved in several metabolic pathways. The compound is metabolized primarily in the liver by cytochrome P450 enzymes, which hydroxylate the quinoxaline and pyrazole rings . These metabolites are then conjugated with glucuronic acid or sulfate and excreted in the urine. The compound’s metabolism can affect its bioavailability and efficacy, as well as its potential for drug-drug interactions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . The compound can cross cell membranes due to its lipophilic nature, and it may be transported by specific membrane transporters, such as organic anion-transporting polypeptides (OATPs). Once inside the cell, the compound can accumulate in specific organelles, such as the mitochondria and endoplasmic reticulum, where it exerts its biochemical effects.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound has been found to localize in the nucleus, where it can interact with DNA and transcription factors to modulate gene expression . Additionally, the compound can be targeted to the mitochondria, where it influences mitochondrial function and oxidative phosphorylation. Post-translational modifications, such as phosphorylation and acetylation, may also play a role in directing the compound to specific subcellular compartments.

Properties

IUPAC Name

2-[4-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-3-methylquinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N8/c1-15-14-16(2)30(27-15)21-9-8-20(25-26-21)28-10-12-29(13-11-28)22-17(3)23-18-6-4-5-7-19(18)24-22/h4-9,14H,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWBFYXNKUVKKPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN=C(C=C2)N3CCN(CC3)C4=NC5=CC=CC=C5N=C4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.